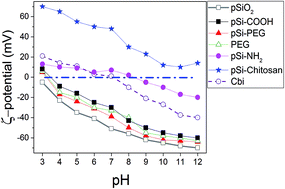Hybrid luminescent porous silicon for efficient drug loading and release†
RSC Advances Pub Date: 2017-01-20 DOI: 10.1039/C6RA27102B
Abstract
In recent decades, biocompatible and light emitting porous silicon (pSi) showed the possibility for use in biomedical applications. Unfortunately, until now the biological applications of light-emitting pSi have been severely limited due the immediate surface oxidation of this nanostructured material, followed by loss of optical properties and degradation in aqueous solutions. In view of drug delivery, the red–ox activity of pSi damages the carried drug. Herein, we have investigated the stabilization of pSi microparticles in aqueous solution by covalent attachment of polymers to a short-chain organic coating grafted onto inorganic silicon. The morphological, chemical and optical stability obtained using polyethylene glycol confirm this biocompatible polymer as a superior shell matrix nanostructure for use in biological environments.


Recommended Literature
- [1] On splitting of the NICS(1) magnetic aromaticity index†
- [2] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [3] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [4] Inside front cover
- [5] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [6] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [7] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [8] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [9] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [10] On the signature of the hydrophobic effect at a single molecule level

Journal Name:RSC Advances
Research Products
-
CAS no.: 19396-73-7









